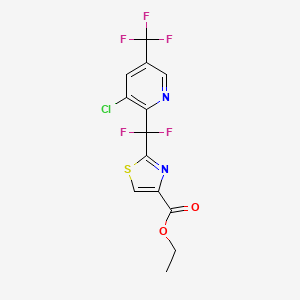
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2; the spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Industry
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethylpyridine (TFMP) moiety, to which this compound belongs, is significant in the development of new agrochemicals that have acquired ISO common names .
Pharmaceutical Research
In pharmaceutical research, TFMP derivatives, including this compound, are utilized due to their unique physicochemical properties. They contribute to the biological activities of pharmaceuticals and are present in several market-approved drugs and candidates undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also used in veterinary medicine. The TFMP moiety has been incorporated into veterinary products, enhancing their efficacy .
Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the development of novel compounds with potential applications in different chemical industries .
Drug Potency Enhancement
The presence of the trifluoromethyl group in molecules, such as this compound, has been shown to improve drug potency. This is achieved by lowering the pKa of certain functional groups, which can enhance hydrogen bonding interactions with target proteins .
Anti-Fibrotic Activity
Derivatives of this compound have shown potential in reducing collagen deposition and inhibiting collagen synthesis. This is particularly relevant in the study of liver fibrosis and the development of treatments for such conditions .
Future Directions
properties
IUPAC Name |
ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF5N2O2S/c1-2-23-10(22)8-5-24-11(21-8)12(15,16)9-7(14)3-6(4-20-9)13(17,18)19/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZIHFOPXIHEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



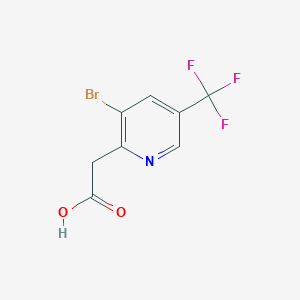
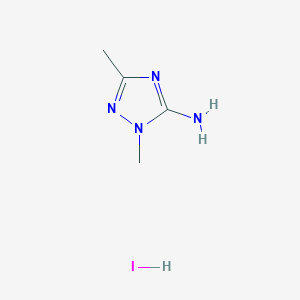
![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)
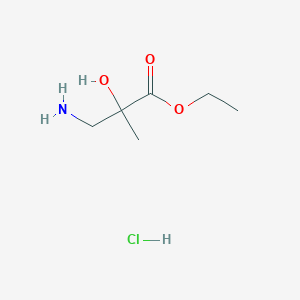

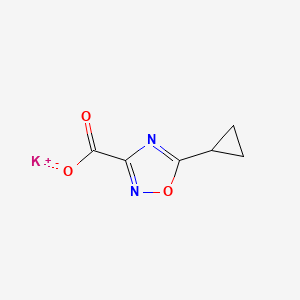

![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
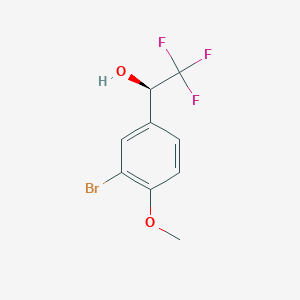

![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)